An In-Depth Technical Guide to 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Synthesis, Structure, and Physicochemical Properties
An In-Depth Technical Guide to 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Synthesis, Structure, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, being recognized as a "privileged structure." This designation stems from its ability to serve as a versatile scaffold for the development of ligands targeting multiple receptors with high affinity. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][2] The strategic functionalization of the pyrazolo[1,5-a]pyrimidine ring system is a key focus in the discovery of novel therapeutic agents. The introduction of a formyl group, in particular, provides a reactive handle for further molecular elaboration, making compounds like 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde valuable intermediates in synthetic and medicinal chemistry.
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthetic protocol for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, grounded in established chemical principles for this class of compounds.
Chemical Structure and Physicochemical Properties
The structural attributes and physicochemical parameters of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde are fundamental to its reactivity and potential applications.
Caption: Chemical structure of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that while some data for the precursor is experimentally determined, most parameters for the final product are predicted due to a lack of published experimental values.[1][3][4]
| Property | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine (Starting Material) | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (Final Product) |
| CAS Number | 916256-65-0 | 899518-62-8[5] |
| Molecular Formula | C₇H₆BrN₃ | C₈H₆BrN₃O |
| Molecular Weight | 212.05 g/mol | 240.06 g/mol [4] |
| Appearance | Solid | Predicted: Solid |
| Melting Point | 137-138 °C[3] | Not available (predicted) |
| XlogP (Predicted) | 1.4 | 0.9[1] |
| SMILES | CC1=NN2C=C(C=NC2=C1)Br | CC1=NN2C=C(C=NC2=C1C=O)Br[1] |
| InChIKey | JUWPPXBKRXAJMY-UHFFFAOYSA-N | UBHLLXKKUAITTO-UHFFFAOYSA-N[1] |
Synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
The synthesis of the target compound is a two-step process, commencing with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by a regioselective formylation.
Caption: Proposed synthetic workflow for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.
Step 1: Synthesis of the Precursor, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound. For the synthesis of the methylated precursor, acetylacetone is a suitable reagent.
Experimental Protocol:
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Reaction Setup: To a solution of 3-amino-4-bromopyrazole (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add acetylacetone (1.1 equivalents).
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Reaction Conditions: Heat the mixture to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine.
Step 2: Vilsmeier-Haack Formylation to Yield 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile. For the pyrazolo[1,5-a]pyrimidine system, electrophilic substitution occurs preferentially at the electron-rich C3 position.
Causality Behind Experimental Choices:
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Reagents: POCl₃ and DMF are the classic and most common reagents for generating the Vilsmeier (chloroiminium) salt. DMF serves as both a reagent and often as the solvent.
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Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore performed at low temperatures (0-5 °C) to ensure controlled formation and prevent degradation. The subsequent reaction with the heterocyclic substrate often requires heating to overcome the activation energy for the electrophilic substitution.
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Work-up: The reaction is quenched with ice-water to hydrolyze the intermediate iminium salt to the desired aldehyde. The use of a base (e.g., sodium bicarbonate or sodium hydroxide) is crucial to neutralize the acidic reaction mixture and facilitate the precipitation or extraction of the product.
Detailed Experimental Protocol:
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Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature is maintained below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
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Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add a solution of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF.
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Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
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Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. If an oil is obtained, the product should be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization to yield pure 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.
Conclusion
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde represents a strategically important intermediate in the synthesis of more complex molecules, particularly within the realm of drug discovery. Its synthesis is accessible through well-established synthetic transformations, primarily the Vilsmeier-Haack reaction, which allows for the regioselective introduction of a versatile formyl group. This guide provides a robust framework for its preparation and a compilation of its key physicochemical properties, serving as a valuable resource for researchers in organic and medicinal chemistry. Further experimental validation of the predicted properties and optimization of the synthetic protocol will be beneficial for its broader application.
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